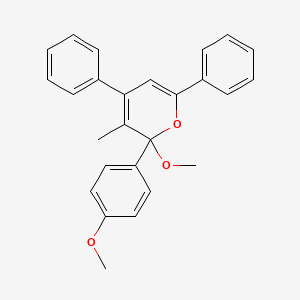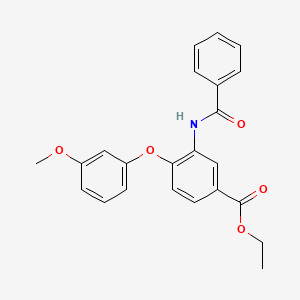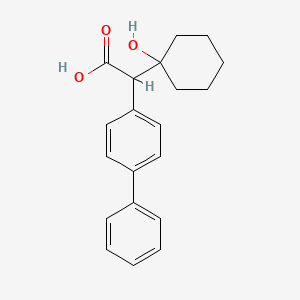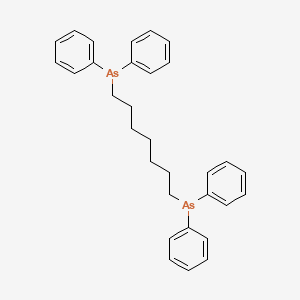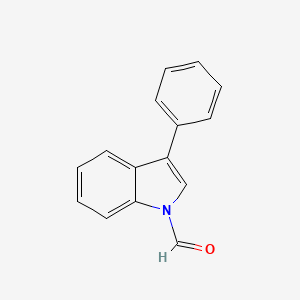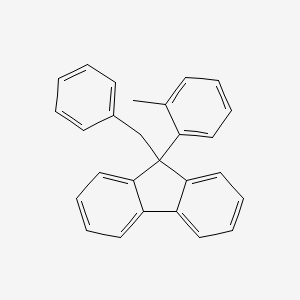
9-Benzyl-9-(2-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene typically involves the reaction of fluorene with benzyl and 2-methylphenyl groups. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with benzyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
9-Benzyl-9-(2-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted fluorenes and their derivatives.
Applications De Recherche Scientifique
9-Benzyl-9-(2-methylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Benzyl-9-(2-methylphenyl)-9H-fluorene include other fluorene derivatives such as 9-(α-chloro-benzyl)-9-methyl-fluorene and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Propriétés
Numéro CAS |
85535-36-0 |
|---|---|
Formule moléculaire |
C27H22 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
9-benzyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C27H22/c1-20-11-5-8-16-24(20)27(19-21-12-3-2-4-13-21)25-17-9-6-14-22(25)23-15-7-10-18-26(23)27/h2-18H,19H2,1H3 |
Clé InChI |
NUPYLUAQCATZQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


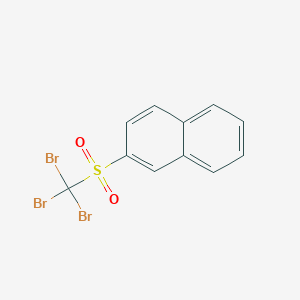
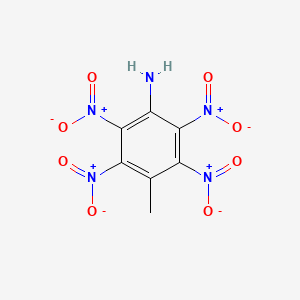
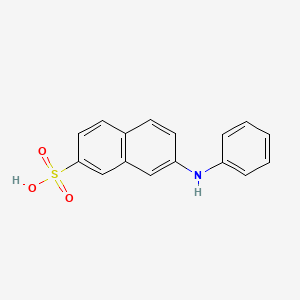
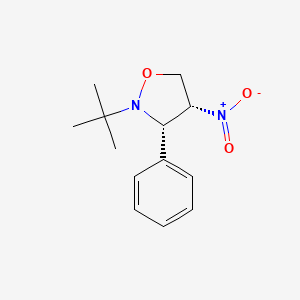

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
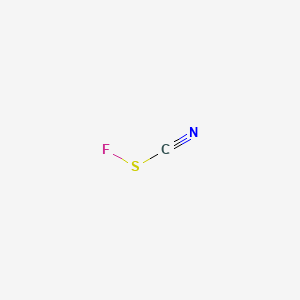
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
